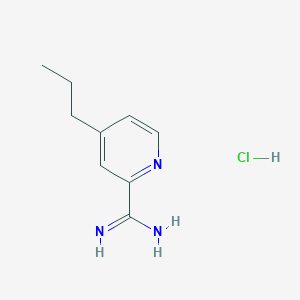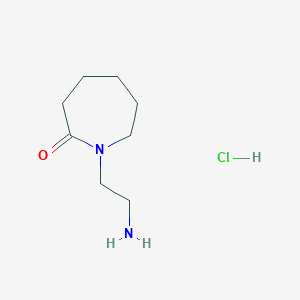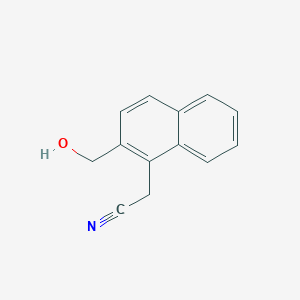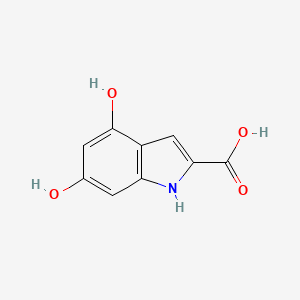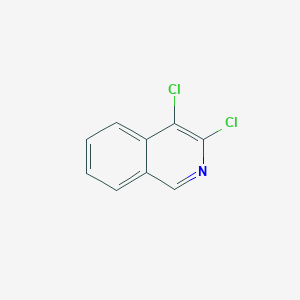
3,4-Dichloroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their structural similarity to quinolines, with the primary difference being the position of the nitrogen atom in the ring structure this compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloroisoquinoline typically involves the chlorination of isoquinoline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 4th positions.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a suitable solvent can yield high-purity this compound. The process involves the reaction of isoquinoline with POCl3 under reflux conditions, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichloroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include substituted isoquinolines with various functional groups replacing the chlorine atoms.
Oxidation: The major product is this compound N-oxide.
Reduction: The major products are 3,4-dihydroisoquinoline derivatives
Applications De Recherche Scientifique
3,4-Dichloroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3,4-Dichloroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparaison Avec Des Composés Similaires
- 1,3-Dichloroisoquinoline
- 1,4-Dichloroisoquinoline
- 3,6-Dichloroisoquinoline
Comparison: 3,4-Dichloroisoquinoline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to 1,3-Dichloroisoquinoline, it may exhibit different nucleophilic substitution patterns and biological activities. The presence of chlorine atoms at the 3rd and 4th positions also affects its electronic properties, making it distinct from other dichloroisoquinoline derivatives .
Propriétés
Formule moléculaire |
C9H5Cl2N |
|---|---|
Poids moléculaire |
198.05 g/mol |
Nom IUPAC |
3,4-dichloroisoquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H |
Clé InChI |
AIHCYBZNYRQQNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)


![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)
